PRMT7 Inhibition: 5'-Thioadenosine Derivative (SGC8158) Achieves Picomolar Potency Unattainable by MTA
The 5'-thioadenosine scaffold is essential for generating potent and selective PRMT7 inhibitors. The derivative SGC8158, built upon a 5'-thioadenosine core, inhibits PRMT7 with an IC50 of <2.5 nM, exhibiting >40-fold selectivity over other histone methyltransferases [1]. In contrast, the natural product 5'-methylthioadenosine (MTA) is a weak, non-selective methyltransferase inhibitor with no reported selectivity at nanomolar concentrations, and its prodrug form SGC3027 shows a significantly higher cellular IC50 of 1.3 μM [1]. This 520-fold difference in potency highlights the unique chemical space accessible only through the free thiol of 5'-thioadenosine.
| Evidence Dimension | Inhibition of PRMT7 |
|---|---|
| Target Compound Data | IC50 < 2.5 nM (SGC8158, a 5'-thioadenosine derivative) |
| Comparator Or Baseline | IC50 1.3 μM (SGC3027, a prodrug form of MTA derivative) |
| Quantified Difference | >520-fold lower IC50 |
| Conditions | In vitro methylation assay using H2B (23-37) peptide as substrate |
Why This Matters
Procurement of 5'-thioadenosine enables the synthesis of low-nanomolar, selective chemical probes for PRMT7, which are unavailable when starting from MTA.
- [1] Sigma-Aldrich. SGC8158 (5'-S-[4-[(4'-Chlorobiphenyl-3-ylmethyl)amino]butyl]-5'-thioadenosine) Product Information. SML2340. View Source
